molecular formula C35H46O19 B1261099 [(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

[(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Cat. No. B1261099
M. Wt: 770.7 g/mol
InChI Key: BVFLJHVBTFJPHJ-WJNRCRFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a natural product found in Marrubium alysson with data available.

Scientific Research Applications

Solubility Studies

The compound under study is a complex organic molecule that has been investigated in terms of its solubility properties. Research by Zhang, Gong, Wang, and Qu (2012) explored the solubilities of similar compounds like 3,4-Dihydroxybenzaldehyde and Caffeic acid in ethanol-water solutions. They found that these compounds exhibit significantly higher solubility in ethanol-water solutions than in pure water (Zhang et al., 2012). Such studies are crucial in understanding the solubility behavior of complex organic compounds, which has implications in pharmaceutical and chemical industries.

Chemical Synthesis and Transformations

The compound's structure relates to several studies on organic synthesis and chemical transformations. For instance, Cossy, Ranaivosata, Bellosta, Ancerewicz, Ferritto, and Vogel (1995) demonstrated a method for synthesizing C-alpha-D-galactopyranosides of carbapentopyranoses. This research contributes to the broader understanding of organic synthesis techniques, which are fundamental in creating various pharmaceuticals and complex organic molecules (Cossy et al., 1995).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry and drug development, the structure and derivatives of the compound have been explored. For example, studies on synthetic dihydrobenzofuran lignans investigated by Apers, Paper, Bürgermeister, Baróniková, Van Dyck, Lemiére, Vlietinck, and Pieters (2002) revealed their antiangiogenic activity, which is significant in cancer treatment research (Apers et al., 2002). Such studies contribute to the development of new therapeutic agents.

Biochemical and Molecular Biology Research

In the field of biochemical and molecular biology research, the compound's structure is similar to substances used in the study of key genes associated with diseases like Alzheimer’s and Type 2 Diabetes. Buddham, Yadav, Narad, Gupta, and Mathur (2022) utilized mTOR signalling pathways to identify potential key genes related to these diseases. This kind of research is crucial for understanding the molecular basis of diseases and developing targeted treatments (Buddham et al., 2022).

properties

Molecular Formula

C35H46O19

Molecular Weight

770.7 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C35H46O19/c1-16-25(41)26(42)27(43)33(51-16)54-30-28(44)32(48-10-9-18-3-6-19(37)21(39)11-18)52-23(13-49-34-31(45)35(46,14-36)15-50-34)29(30)53-24(40)8-5-17-4-7-20(38)22(12-17)47-2/h3-8,11-12,16,23,25-34,36-39,41-46H,9-10,13-15H2,1-2H3/b8-5+/t16-,23+,25-,26+,27+,28+,29+,30+,31-,32+,33-,34+,35+/m0/s1

InChI Key

BVFLJHVBTFJPHJ-WJNRCRFESA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O

synonyms

alyssonoside
beta-(3,4-dihydroxyphenyl)ethyl-O-(alpha-L-rhamnopyranosyl-(1-3))-O-(beta-D-apiopyranosyl-(1-6))-4-feruloyl-beta-D-glucopyranoside

Origin of Product

United States

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